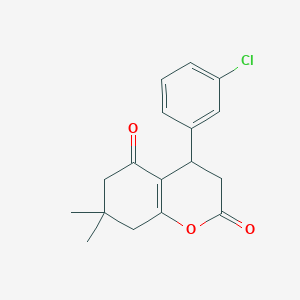![molecular formula C23H18N2O3 B15004521 7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004521.png)
7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of a benzodioxole moiety, which is a common structural motif in various bioactive molecules. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one typically involves a multi-step process. One common method is the three-component condensation reaction. This involves the reaction of quinolin-5-amine with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes (or cyclohex-3-ene-1-carbaldehyde) in butan-1-ol. The reaction is regioselective but not stereoselective, resulting in mixtures of cis- and trans-isomeric products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
化学反应分析
Types of Reactions
7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
科学研究应用
7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism by which 7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could play a crucial role in binding to these molecular targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Methyl 7-aryl(hetaryl, cyclohexenyl)-10-(1,3-benzodioxol-5-yl)-8-oxo-7,8,9,10,11,12-hexahydrobenzo[b][1,7]phenanthroline-9-carboxylates
- 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Uniqueness
The uniqueness of 7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one lies in its specific structural features, such as the benzodioxole moiety and the phenanthroline core. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C23H18N2O3 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
7-(1,3-benzodioxol-5-yl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C23H18N2O3/c26-18-5-1-4-17-22(18)21(13-6-9-19-20(11-13)28-12-27-19)15-7-8-16-14(23(15)25-17)3-2-10-24-16/h2-3,6-11,21,25H,1,4-5,12H2 |
InChI 键 |
RWUPOOKIXCYLDW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15004444.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B15004445.png)
![2-[4-(6-Amino-5-cyano-3-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B15004460.png)

![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(3-chlorophenyl)urea](/img/structure/B15004477.png)
![3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B15004481.png)
![ethyl 4-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B15004483.png)
![methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B15004506.png)
![Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15004508.png)
![4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15004515.png)
![(2-fluorophenyl)(7-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)methanone](/img/structure/B15004527.png)

![3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B15004538.png)
![N-{5-chloro-2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B15004539.png)
